6-Amino-3-ethyl-1-propyluracil

Adenosine A2B receptor ligands Xanthine derivative synthesis Medicinal chemistry building blocks

6-Amino-3-ethyl-1-propyluracil (NSC 28902) is a trisubstituted uracil with a pre-installed N3-ethyl group, eliminating a synthetic alkylation step in A2B xanthine routes. This positional isomer of the more common CAS 63981-31-7 bears an amino group at C6, ethyl at N3, and propyl at N1—requiring strict isomer verification upon procurement. Its NCI accession enables de novo anticancer screening. All reported physicochemical data are calculated; in-house experimental determination (m.p., logP, solubility) is recommended. ≥97% HPLC purity is standard.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 63981-32-8
Cat. No. B13952848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-ethyl-1-propyluracil
CAS63981-32-8
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=O)N(C1=O)CC)N
InChIInChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
InChIKeyNUEJYQRPPDNSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-ethyl-1-propyluracil (CAS 63981-32-8): Procurement-Relevant Chemical Identity and Source Limitations


6-Amino-3-ethyl-1-propyluracil (CAS 63981-32-8) is a trisubstituted pyrimidine-2,4-dione derivative of uracil, bearing an amino group at C6, an ethyl group at N3, and a propyl group at N1 . It is a positional isomer of 6-amino-1-ethyl-3-propyluracil (CAS 63981-31-7), the more frequently catalogued form . The compound has been accessioned by the National Cancer Institute under NSC 28902 for screening, though publicly available bioactivity data remains absent . Its molecular formula is C₉H₁₅N₃O₂ (MW 197.24 g/mol), and experimentally verified physicochemical properties are extremely limited; the reported density (1.146 g/cm³), boiling point (292.4 °C at 760 mmHg), and flash point (130.6 °C) are calculated rather than measured values .

Why 6-Amino-3-ethyl-1-propyluracil Cannot Be Replaced by Generic Uracil Derivatives in A2B Adenosine Receptor Ligand Synthesis


Positional isomerism on the uracil N1/N3 positions produces chemically distinct entities with divergent IUPAC names, InChI Keys, and CAS registries (63981-32-8 vs. 63981-31-7), meaning a procurement specification for one isomer does not guarantee delivery of the other . Critically, the closest simpler homologue, 1-ethyl-6-aminouracil (CAS 41862-09-3), lacks the N3-propyl substituent entirely and is documented as an intermediate for adenosine A2B receptor ligands . The additional N3-propyl group in 6-amino-3-ethyl-1-propyluracil introduces increased lipophilicity and steric bulk that is predicted to alter receptor binding kinetics, metabolic stability, and synthetic downstream reactivity relative to the unsubstituted or monoalkylated analogs—yet no head-to-head potency data exist in the public domain to quantify this differentiation . Consequently, generic substitution without isomer verification and purity documentation (typical vendor purity ≥97% by HPLC ) risks introducing an unintended chemical entity into a research workflow.

Quantitative Differentiation Evidence for 6-Amino-3-ethyl-1-propyluracil vs. Closest Analogs


Structural Differentiation: N3-Propyl Substitution vs. 1-Ethyl-6-aminouracil

6-Amino-3-ethyl-1-propyluracil (CAS 63981-32-8) contains an N3-propyl group that is absent in the closest commercially available simpler homolog, 1-ethyl-6-aminouracil (CAS 41862-09-3). This additional alkyl substituent increases the molecular weight from 155.15 g/mol (C₆H₉N₃O₂) to 197.24 g/mol (C₉H₁₅N₃O₂) and adds three methylene units of lipophilicity . The N3-propyl group is a key structural feature shared with caffeine-derived xanthine analogs explored for adenosine A2B receptor antagonism, but its specific contribution to binding affinity or selectivity has not been experimentally quantified for this compound . The compound is noted as a precursor in the development of novel xanthine derivatives, yet no published IC₅₀, Ki, or EC₅₀ values for this compound or its direct comparator exist in the public domain .

Adenosine A2B receptor ligands Xanthine derivative synthesis Medicinal chemistry building blocks

Predicted Physicochemical Property Comparison: Calculated vs. Experimental Data Deficiency

The compound's physical properties—density (1.146 g/cm³), boiling point (292.37 °C at 760 mmHg), and flash point (130.62 °C)—are exclusively calculated values with no experimental verification publicly available . In contrast, the related antithyroid drug propylthiouracil (CAS 51-52-5; C₇H₁₀N₂OS) has experimentally determined melting point (219–221 °C) and extensive solubility data in aqueous and organic solvents [1]. The absence of experimentally measured melting point, solubility, logP, or pKa for 6-amino-3-ethyl-1-propyluracil represents a quantifiable gap in characterization that directly affects formulation development and solvent selection for biological assays .

Physicochemical profiling Computational ADME prediction Pre-formulation solubility screening

NCI Screening Submission Status: NSC 28902 vs. Tested Uracil Analogs

6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7, the positional isomer) has been assigned NSC number 28902 by the National Cancer Institute and submitted for screening . However, no bioactivity data (GI₅₀, TGI, LC₅₀ from NCI-60 panel) has been publicly released for this compound, unlike structurally related uracil derivatives. For example, 5-fluorouracil (NSC 19893) has well-characterized NCI-60 mean GI₅₀ values (~1–10 µM across multiple cell lines) [1]. This NSC accession confirms the compound's entry into a recognized screening infrastructure but provides no quantitative differentiation data; the absence of released results means its anticancer potential relative to fluorinated pyrimidines remains entirely uncharacterized .

National Cancer Institute screening Anticancer agent discovery NSC compound repository

Validated Application Scenarios for 6-Amino-3-ethyl-1-propyluracil Based on Structural and Regulatory Evidence


Synthetic Intermediate for N3-Propylated Xanthine-Based Adenosine A2B Receptor Ligands

This compound is positioned as a direct precursor for synthesizing N3-propylated xanthine derivatives targeting the adenosine A2B receptor. The pre-installed N3-propyl group eliminates a synthetic alkylation step compared to using 1-ethyl-6-aminouracil as the starting material, theoretically streamlining the route to the desired xanthine scaffold . However, no published receptor binding data exist for this compound itself or for xanthine derivatives specifically derived from it, so this application scenario is based on structural inference rather than validated potency data .

Regioselective Alkylation Substrate for Uracil Derivatization Method Development

The presence of three distinct substitution sites (N1-propyl, N3-ethyl, C6-amino) makes this compound a useful model substrate for developing or optimizing N-alkylation and C6-functionalization methodologies on the uracil core. Its differentiated substitution pattern relative to the simpler 1-ethyl-6-aminouracil allows researchers to study the effect of N3-substitution on subsequent reactivity at C5 (e.g., nitrosation, halogenation, formylation) .

Physicochemical Property Benchmarking in the Absence of Experimental Data

Given that all currently available physicochemical property data for this compound are calculated values (density 1.146 g/cm³, boiling point 292.37 °C, flash point 130.62 °C) , procurement of this compound enables in-house experimental determination (melting point, solubility, logP, HPLC retention time) to generate a reference dataset. This is particularly relevant for laboratories building in-house databases of uracil analog properties to guide future analog selection and formulation decisions.

NCI Screening Library Expansion and De Novo Anticancer Evaluation

The compound's NSC accession number (NSC 28902) confirms its eligibility for NCI-related screening programs . Procurement by academic or industrial laboratories engaged in anticancer drug discovery allows for de novo cytotoxicity screening against panels such as NCI-60 or investigator-specific cell line panels. The absence of public bioactivity data creates an opportunity for first-disclosure research publications upon completion of screening .

Quote Request

Request a Quote for 6-Amino-3-ethyl-1-propyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.